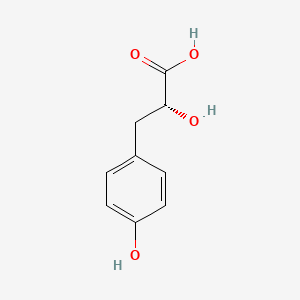

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-hydroxyphenylpyruvic acid using chiral catalysts or biocatalysts. This method ensures the production of the desired enantiomer with high enantioselectivity.

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as reductases are used to catalyze the reduction of 4-hydroxyphenylpyruvic acid to this compound under mild conditions, making the process environmentally friendly and cost-effective .

Types of Reactions:

Oxidation: The hydroxyl group on the aromatic ring can undergo oxidation to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Quinones.

Reduction: (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanol.

Substitution: Ethers or esters of this compound.

Wissenschaftliche Forschungsanwendungen

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.

Wirkmechanismus

The biological activity of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is primarily attributed to its interaction with specific enzymes and receptors. It can act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby modulating biochemical processes. The hydroxyl and carboxyl groups play crucial roles in binding to active sites of enzymes, influencing their activity and stability .

Vergleich Mit ähnlichen Verbindungen

3-(4-Hydroxyphenyl)propanoic acid: Lacks the chiral center, making it less selective in biological interactions.

2-(4-Hydroxyphenyl)acetic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and biological activity.

4-Hydroxyphenylpyruvic acid: Precursor in the synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, with different functional groups influencing its chemical behavior.

Uniqueness: The presence of a chiral center in this compound imparts unique stereochemical properties, making it highly selective in biological systems. This selectivity is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.

Biologische Aktivität

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article discusses its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

Phloretic acid is characterized by the presence of a hydroxyl group and a phenolic moiety, which contribute to its reactivity and biological activity. Its structure can be represented as follows:

1. Antioxidant Activity

Phloretic acid exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH radical scavenging assay has shown that phloretic acid effectively neutralizes free radicals, comparable to standard antioxidants like ascorbic acid .

2. Anticancer Properties

Research has indicated that phloretic acid derivatives possess anticancer activity. For instance, compounds derived from phloretic acid have been tested against A549 non-small cell lung cancer cells, showing a reduction in cell viability by up to 50% . The structure-activity relationship (SAR) studies suggest that modifications on the phenolic ring can enhance anticancer efficacy.

| Compound | Cell Viability Reduction (%) | Mechanism of Action |

|---|---|---|

| Phloretic Acid Derivative 1 | 52.4% | Induction of apoptosis |

| Phloretic Acid Derivative 2 | 68.7% | Cell cycle arrest |

| Phloretic Acid Derivative 3 | 31.2% | Inhibition of migration |

3. Anti-inflammatory Effects

Phloretic acid has been studied for its anti-inflammatory properties. It modulates various signaling pathways involved in inflammation, including the NF-κB pathway. This modulation reduces the expression of pro-inflammatory cytokines, thus demonstrating potential for treating inflammatory diseases .

The biological activity of phloretic acid is largely attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : Phloretic acid inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation, particularly in cancerous cells.

- Antioxidant Mechanism : By donating electrons, phloretic acid neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant potential of phloretic acid in vitro using various assays, including DPPH and ferric reducing antioxidant power (FRAP). Results indicated that phloretic acid exhibited comparable antioxidant activity to well-known antioxidants .

- Anticancer Activity : In a comparative study against standard chemotherapeutics like doxorubicin and cisplatin, phloretic acid derivatives showed promising results in reducing A549 cell viability while exhibiting lower toxicity towards non-cancerous Vero cells .

- Anti-inflammatory Effects : Research demonstrated that treatment with phloretic acid significantly reduced inflammation markers in animal models of arthritis, suggesting its potential application in managing chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-57-3 | |

| Record name | p-Hydroxyphenyl lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.